3-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-2-methylbenzoic acid
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Overview
Description
3-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-2-methylbenzoic acid is a complex organic compound featuring a pyrazole ring substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-2-methylbenzoic acid typically involves multiple stepsThe final steps involve the coupling of the pyrazole derivative with a benzoic acid derivative under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-2-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The pyrazole ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Typical conditions involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-2-methylbenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used to study the biological activity of pyrazole derivatives and their interactions with various biological targets
Mechanism of Action
The mechanism of action of 3-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-2-methylbenzoic acid involves its interaction with specific molecular targets. The bromine-substituted pyrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl derivatives: These compounds share a similar pyrazole core but differ in their substituents, leading to different chemical and biological properties.
Imidazole derivatives: While structurally different, imidazole derivatives also exhibit a wide range of biological activities and are used in similar applications.
Uniqueness
The uniqueness of 3-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-2-methylbenzoic acid lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials.
Properties
Molecular Formula |
C15H16BrN3O3 |
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Molecular Weight |
366.21 g/mol |
IUPAC Name |
3-[[3-(4-bromopyrazol-1-yl)-2-methylpropanoyl]amino]-2-methylbenzoic acid |
InChI |
InChI=1S/C15H16BrN3O3/c1-9(7-19-8-11(16)6-17-19)14(20)18-13-5-3-4-12(10(13)2)15(21)22/h3-6,8-9H,7H2,1-2H3,(H,18,20)(H,21,22) |
InChI Key |
CNXPYBNKZYOSCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C(C)CN2C=C(C=N2)Br)C(=O)O |
Origin of Product |
United States |
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